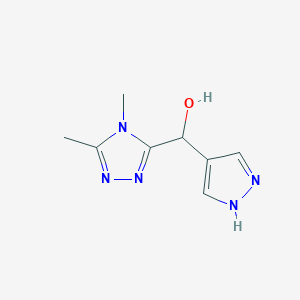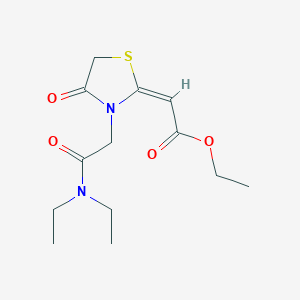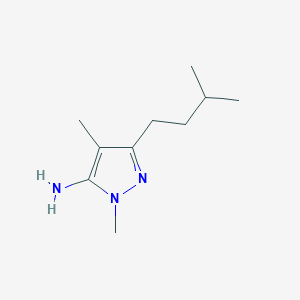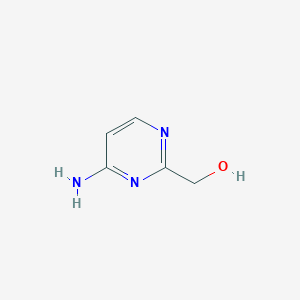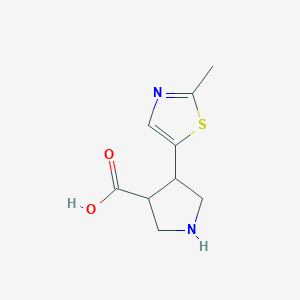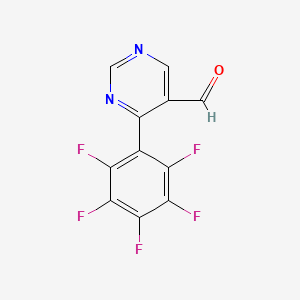
4-(Perfluorophenyl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Perfluorophenyl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a perfluorophenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with perfluorophenyl reagents. One common method includes the use of cyanomethyltriphenylphosphonium chloride in ethanol with triethylamine as a base . This reaction yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further modified to introduce the perfluorophenyl group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Perfluorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(Perfluorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 4-(Perfluorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Perfluorophenyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-(Perfluorophenyl)pyrimidine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
4,6-Dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 4-(Perfluorophenyl)pyrimidine-5-carbaldehyde.
2-(Dimethylamino)pyrimidine-5-carbaldehyde: Another pyrimidine derivative with different substituents.
4-Amino-6-chloropyrimidine-5-carbaldehyde: Used in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Uniqueness: this compound is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C11H3F5N2O |
|---|---|
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
4-(2,3,4,5,6-pentafluorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H3F5N2O/c12-6-5(7(13)9(15)10(16)8(6)14)11-4(2-19)1-17-3-18-11/h1-3H |
Clave InChI |
XOBLSJSIZISMPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


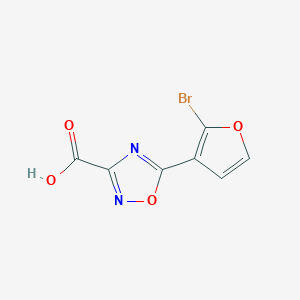
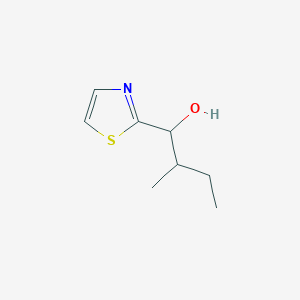
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
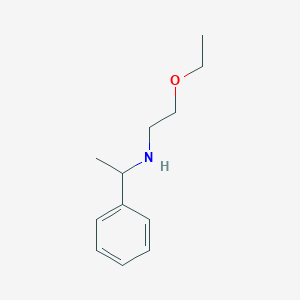

![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)
